molecular formula C11H10N2O2S B1586538 4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole CAS No. 59834-07-0

4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole

Cat. No.: B1586538
CAS No.: 59834-07-0
M. Wt: 234.28 g/mol
InChI Key: LIGGKGOCYSZEDL-UHFFFAOYSA-N
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Description

4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole is an organic compound that features an oxirane (epoxide) group attached to a phenyl ring, which is further connected to a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole typically involves the following steps:

    Formation of the Epoxide Group: The oxirane group can be introduced through the reaction of an appropriate phenol derivative with an epoxide precursor under basic conditions.

    Attachment to the Phenyl Ring: The phenyl ring with the oxirane group is then reacted with a thiadiazole precursor under suitable conditions to form the final compound. This step may involve the use of catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The oxirane group can be oxidized to form diols or other oxidized derivatives.

    Reduction: Reduction reactions can target the thiadiazole ring or the oxirane group, leading to the formation of different reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane group can yield diols, while substitution reactions on the phenyl ring can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole involves its interaction with molecular targets through its functional groups. The oxirane group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The thiadiazole ring can participate in various chemical interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar oxirane-phenyl frameworks, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-[4-(oxiran-2-ylmethoxy)phenyl]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-3-9(14-5-10-6-15-10)4-2-8(1)11-7-16-13-12-11/h1-4,7,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGGKGOCYSZEDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)C3=CSN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371836
Record name 4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59834-07-0
Record name 4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 0.112 g. of sodium hydroxide in 10 ml. of water is added 0.499 g. of 4-(4-hydroxyphenyl)1,2,3-thiadiazole and to the resulting solution is added dropwise, under stirring, 0.66 ml. of epibromohydrin, in a 5 minute period. The reaction mixture is stirred for 48 hours and extracted several times with ethyl acetate. The combined organic extracts are washed with water to neutrality, dried over anhydrous sodium sulfate and evaporated to dryness under vacuo. The semisolid residue is crystallized from methylene chloride-hexane to yield the pure 4-[4(2,3-epoxypropoxy)phenyl] 1,2,3-thiadiazole.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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